

Application Note: Quantitative Analysis of Borapetoside B by LC-MS

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Compound of Interest

Compound Name: *Borapetoside B*

Cat. No.: *B8261184*

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Introduction

Borapetoside B is a clerodane diterpenoid glycoside that has been isolated from plant species of the *Tinospora* genus, which are widely used in traditional medicine. As a member of the borapetoside family, which includes compounds with known biological activities, the accurate identification and quantification of **Borapetoside B** in plant extracts and pharmaceutical preparations are crucial for quality control, pharmacokinetic studies, and further pharmacological research. This document provides a detailed protocol for the analysis of **Borapetoside B** using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of **Borapetoside B**. While a specific validated quantitative method with performance data like Limit of Detection (LOD) and Limit of Quantification (LOQ) is not extensively documented in publicly available literature, the provided mass data is essential for method development.

Parameter	Value	Reference
Molecular Formula	C ₂₇ H ₃₆ O ₁₂	[1][2][3][4]
Molecular Weight	552.6 g/mol	[1][2][3][4]
Precursor Ion (M-H) ⁻	m/z 551.2123	[5]
Major MS/MS Fragment Ion	m/z 389.1595 ([M-H - dehydrated Glucose] ⁻)	[5]
Ionization Mode	Negative Electrospray Ionization (ESI)	[5][6]

Experimental Protocols

This section outlines a representative methodology for the quantitative analysis of **Borapetoside B**. The parameters are based on established methods for the analysis of diterpenoid glycosides and should be optimized and validated for specific instrumentation and matrices.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE) of Plant Material

- Homogenization: Weigh 1.0 g of dried and powdered plant material (e.g., *Tinospora* stem).
- Extraction: Add 20 mL of 70% methanol (MeOH) in water. Sonicate the mixture for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.
- Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Reconstitution: Reconstitute the dried extract in 5 mL of 10% MeOH.
- SPE Cleanup:

- Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 10 mL of MeOH followed by 10 mL of deionized water.
- Load the reconstituted extract onto the cartridge.
- Wash the cartridge with 10 mL of deionized water to remove polar impurities.
- Elute the target analytes with 10 mL of 80% MeOH.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50% MeOH. Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Method

- Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:

Time (min)	% B
0.0	10
2.0	10
15.0	90
18.0	90
18.1	10

| 22.0 | 10 |

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

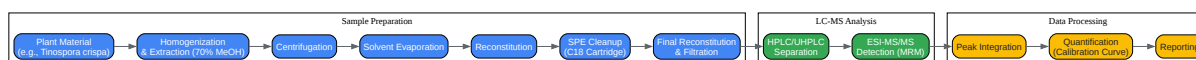
Mass Spectrometry (MS) Method

- Instrument: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
- MRM Transition:
 - Precursor Ion (Q1):m/z 551.2
 - Product Ion (Q3):m/z 389.2
- Key Parameters (Representative values, requires optimization):
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350°C.
 - Desolvation Gas Flow: 800 L/hr.
 - Collision Energy: 20-30 eV (to be optimized for the specific instrument to maximize the signal of the m/z 389.2 fragment).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS analysis of **Borapetoside B**, from sample collection to data analysis.

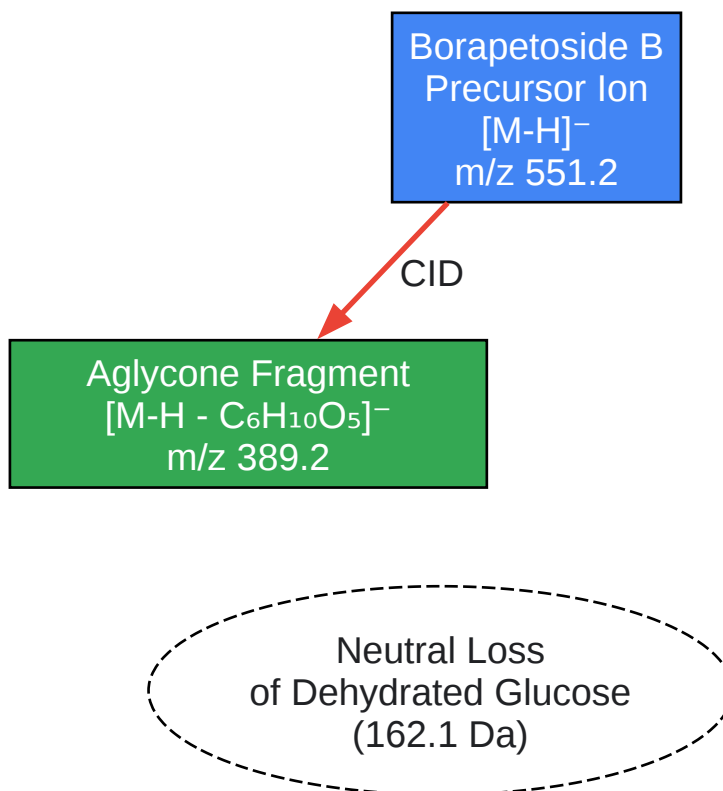


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Caption: Workflow for **Borapetoside B** analysis.

Fragmentation Pathway

This diagram shows the proposed fragmentation of the **Borapetoside B** precursor ion in the mass spectrometer's collision cell.



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Caption: MS/MS fragmentation of **Borapetoside B**.

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